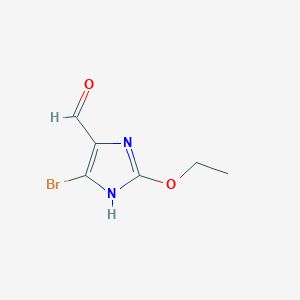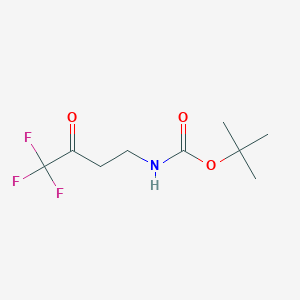
4-Bromo-2-ethoxy-1h-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H7BrN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and ethyl bromide.
Ethoxylation: The 4-bromoimidazole undergoes ethoxylation using ethyl bromide in the presence of a base like potassium carbonate.
Formylation: The ethoxylated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 5-position of the imidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like DMF, DMSO, and THF. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Material Science: The compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound.
Comparaison Avec Des Composés Similaires
4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-methoxy-1H-imidazole-5-carbaldehyde: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
4-Chloro-2-ethoxy-1H-imidazole-5-carbaldehyde: The chlorine atom in place of bromine can lead to different chemical properties and reactivity.
2-Ethoxy-1H-imidazole-5-carbaldehyde: Lacking the bromine atom, this compound may have different substitution patterns and reactivity.
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-1H-imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6-8-4(3-10)5(7)9-6/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZYDDPSFIPBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2676481.png)

![2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)
![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)
![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2676489.png)
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2676490.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)

![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)
